Bienvenue dans la boutique en ligne BenchChem!

(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Chiral resolution Stereochemistry Drug design

Procure (2S,6R)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate (CAS 2381918-61-0) to secure a single, defined stereoisomer with the (2S,6R) configuration. This Boc-protected morpholine scaffold delivers sp³-rich character (Fsp³ 0.58), favorable CNS physiochemistry (TPSA 38.8 Ų, XLogP 2.1, MW 229.32), and orthogonal deprotection via TFA/DCM. The ≥95% purity specification ensures catalyst compatibility in demanding synthetic sequences. Avoid the confounding SAR variability of racemic or cis-diastereomeric mixtures—lock in predictable 3D geometry, target binding, and pharmacokinetic profiles from the earliest synthetic step.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B8098747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCC1CN(CC(O1)C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
InChIKeyVCJKASZYBALQRT-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6R)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate: A Defined Chiral Morpholine Building Block for Stereochemically Demanding Synthesis


(2S,6R)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate (CAS 2381918-61-0) is a chiral, Boc-protected morpholine derivative with two defined stereogenic centers at the 2- and 6-positions [1]. This compound belongs to the class of N-Boc-2,6-disubstituted morpholines, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to introduce sp3-rich character and defined three-dimensional geometry into drug candidates [2]. Its computed logP of 2.1 and topological polar surface area (TPSA) of 38.8 Ų place it within a favorable physicochemical space for CNS drug discovery programs [1].

Why Generic Substitution of (2S,6R)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate Introduces Uncontrolled Risk in Chiral Synthesis


In the context of 2,6-disubstituted morpholines, the relative and absolute stereochemistry is a critical determinant of downstream molecular properties. The (2S,6R) configuration defines a specific spatial arrangement of the ethyl and methyl substituents around the morpholine ring, which directly influences the three-dimensional shape, target binding, and pharmacokinetic profile of the final drug candidate [1]. Substituting with an alternative diastereomer, such as the (2R,6R)- or (2S,6S)-isomer, or with the racemic cis-mixture, introduces an uncontrolled variable in stereochemical outcome that can compromise synthetic reproducibility, pharmacological activity, and regulatory acceptance [1]. Furthermore, the Boc protecting group is essential for orthogonal protection strategies; its removal under acidic conditions is well-characterized, whereas alternative N-protection (e.g., Cbz, Fmoc) would require different deprotection conditions and could alter the reactivity of the morpholine nitrogen in subsequent synthetic steps [2].

Quantitative Differentiation Evidence for (2S,6R)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate Versus Its Closest Analogs


Defined (2S,6R) Absolute Stereochemistry Versus Racemic or Diastereomeric Mixtures: Impact on Molecular Topology and Drug-Likeness

The target compound possesses two defined stereocenters with absolute configuration (2S,6R), as verified by PubChem's computed stereochemistry descriptors (Defined Atom Stereocenter Count = 2; Undefined Atom Stereocenter Count = 0) [1]. In contrast, the racemic cis-2-ethyl-6-methylmorpholine (CAS 1223450-93-8) or the unprotected 2-ethyl-6-methylmorpholine (CAS 59630-15-8) lack this stereochemical definition. The importance of this differentiation is grounded in the established principle that increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing stereogenic centers correlates with higher clinical success rates [2]. The target compound's Fsp3 value of 0.58 (7 sp3 carbons / 12 total carbons) is a quantifiable descriptor of its three-dimensional complexity.

Chiral resolution Stereochemistry Drug design

Orthogonal Boc Protection Enables Selective Deprotection in Multi-Step Synthesis

The N-Boc group on the target compound is acid-labile, allowing selective deprotection with trifluoroacetic acid (TFA) or HCl without affecting base-labile protecting groups such as Fmoc or ester functionalities [1]. This orthogonal protection strategy is a cornerstone of modern peptide and peptidomimetic synthesis. In contrast, the unprotected analog 2-ethyl-6-methylmorpholine (CAS 59630-15-8) would require re-protection before use, introducing additional synthetic steps and potential yield losses [2]. The Boc group also influences the computed logP (2.1 for target compound) versus the unprotected morpholine, which is more polar and may have different solubility characteristics in organic solvents [2].

Protecting group strategy Orthogonal synthesis Peptidomimetics

Physicochemical Property Profile Favoring CNS Drug-Likeness Versus Analogous 2,6-Disubstituted Morpholines

The target compound exhibits a favorable balance of lipophilicity (XLogP3 = 2.1), low molecular weight (MW = 229.32 g/mol), and low topological polar surface area (TPSA = 38.8 Ų), which collectively fall within the optimal range for CNS drug candidates (CNS MPO score ≥4) [1]. Compared to the (2R,6R)-diastereomer tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 1700609-48-8; MW = 231.29, TPSA = 59.0 Ų), the target compound has a significantly lower TPSA (38.8 vs. 59.0 Ų), which is a critical determinant of passive blood-brain barrier permeability [1][2]. The reduced hydrogen bond donor count (0 vs. 1 for the hydroxymethyl analog) further enhances membrane permeability potential [1].

CNS drug discovery Physicochemical properties Lead optimization

Commercial Purity Specification (95%) Provides a Defined Quality Baseline for Reproducible Research

The target compound is commercially available with a minimum purity specification of 95%, as verified by multiple reputable vendors including AKSci and Leyan . This defined purity threshold is critical for ensuring batch-to-batch reproducibility in synthetic chemistry and biological assays. In contrast, some analogous morpholine building blocks are offered only at lower purity levels (e.g., 90% or unspecified), which can introduce impurities that interfere with sensitive catalytic reactions or biological readouts. The compound's long-term storage condition (cool, dry place) and non-hazardous transport classification facilitate procurement logistics .

Quality control Reproducibility Procurement specification

Optimal Application Scenarios for (2S,6R)-tert-Butyl 2-ethyl-6-methylmorpholine-4-carboxylate Based on Quantitative Differentiation Evidence


Chiral Fragment and Building Block for CNS-Targeted Drug Discovery Programs

The defined (2S,6R) stereochemistry, combined with a favorable CNS physicochemical profile (TPSA 38.8 Ų, XLogP 2.1, MW 229.32), makes this compound an ideal chiral building block for the construction of CNS-penetrant drug candidates [1]. The low TPSA and absence of hydrogen bond donors predict good passive blood-brain barrier permeability, a critical requirement for neuroscience drug discovery programs targeting conditions such as Alzheimer's disease, Parkinson's disease, or psychiatric disorders [2]. Procurement of this specific stereoisomer ensures that the three-dimensional geometry of the final drug candidate is controlled from the earliest synthetic steps.

Orthogonal Protection Strategy for Peptidomimetic and Macrocycle Synthesis

The N-Boc protecting group enables orthogonal deprotection strategies essential for the synthesis of peptidomimetics and macrocyclic compounds [1]. In these applications, the Boc group can be selectively removed under acidic conditions (TFA/DCM) without affecting base-labile protecting groups (e.g., Fmoc) or ester functionalities installed elsewhere in the molecule. This contrasts with unprotected morpholines, which would require an additional protection step and could lead to chemoselectivity issues in complex, multi-functional molecules [2]. The compound's 95% purity specification further supports its use in demanding synthetic sequences where impurities could poison transition metal catalysts .

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring morpholine-containing lead series, the target compound serves as a defined stereochemical probe to interrogate the impact of (2S,6R) configuration on target binding, selectivity, and pharmacokinetics [1]. The availability of this single, defined stereoisomer allows research teams to generate reliable SAR data without the confounding effects of diastereomeric or enantiomeric mixtures. This is particularly important for targets with well-defined chiral binding pockets, such as kinases, GPCRs, and ion channels [1]. The computed molecular complexity (Fsp3 = 0.58) aligns with the growing industry emphasis on increasing three-dimensionality in screening libraries to improve clinical candidate quality [2].

Quote Request

Request a Quote for (2S,6r)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.